Amiloride hydrochloride dihydrate
Overview
Description
Amiloride hydrochloride dihydrate is a pyrazine-carbonyl-guanidine that is unrelated chemically to other known antikaliuretic or diuretic agents . It is the salt of a moderately strong base (pKa 8.7) and is used as a calcium channel and sodium channel protein inhibitor . It reduces electrical potential across tubular epithelium, inhibits angiogenesis, and inhibits capillary morphogenesis completely and reversibly at approximately 130 μM . It is used to treat or prevent hypokalemia (low potassium levels in the blood) in people with high blood pressure or congestive heart failure .
Molecular Structure Analysis
The molecular formula of Amiloride hydrochloride dihydrate is C6H8ClN7O•HCl•2H2O . Its molecular weight is 302.12 . The structure of Amiloride hydrochloride dihydrate includes a pyrazine ring with various functional groups attached .Chemical Reactions Analysis
Amiloride hydrochloride dihydrate is used as a calcium channel and sodium channel protein inhibitor . It reduces electrical potential across tubular epithelium .Physical And Chemical Properties Analysis
Amiloride hydrochloride dihydrate has a molecular weight of 302.12 . It is soluble in hot water (50 mg/ml), yielding a clear, yellow-green solution . Amiloride is freely soluble in DMSO; slightly soluble in isopropanol and ethanol; practically insoluble in acetone, chloroform, diethyl ether, and ethyl acetate .Scientific Research Applications
Structural Studies
Amiloride hydrochloride has been studied for its conformational properties using NMR in various cryosolvents. These studies reveal that the structures of amiloride in solution are likely planar, aligning with previous computational results (Skawinski, Ofsievich, & Venanzi, 2002).
Solid Form Stability
Research into the physical stability of amiloride hydrochloride's solid forms, including its polymorphic dihydrate forms, indicates differences in stability and properties like melting points and solubilities. This knowledge is essential for its formulation and storage (Jozwiakowski, Williams, & Hathaway, 1993).
Binding to DNA
Amiloride demonstrates a strong and selective binding to thymine bases opposite AP sites in DNA duplexes, suggesting potential applications in fluorescence detection of thymidine-related single-nucleotide polymorphisms (SNPs) in PCR products (Zhao et al., 2006).
Formulation Enhancement
A study on the use of urea for inclusion of amiloride hydrochloride shows potential for dissolution enhancement, which is critical for improving drug efficacy and uniformity (Thakral & Madan, 2008).
Liposome-Based Formulation
The development of liposome-based formulations of amiloride hydrochloride for targeted drug delivery, particularly for epilepsy treatment, highlights its versatility and potential for reduced side effects (Alam et al., 2008).
Anti-Tumor and Anti-Metastasis Activities
Amiloride hydrochloride's potential as an anti-tumor and anti-metastasis agent has been identified, acting through inhibition of targets like the sodium-hydrogen exchanger 1 and urokinase-type plasminogen activator. This suggests its applicability beyond diuretic uses (Matthews, Ranson, & Kelso, 2011).
Antiarrhythmic Activity
Studies show amiloride's efficacy in suppressing sustained ventricular tachyarrhythmias in postinfarction models, indicating its potential application in cardiac electrophysiology (Duff, Lester, & Rahmberg, 1988).
Photodegradation
StudyThe photodegradation of amiloride hydrochloride in aqueous solution has been researched, providing essential insights for its stability and handling. This research is vital for ensuring the drug's efficacy during storage and use (Li, Moore, & Tattam, 1999).
Sensory Perception Effects
Amiloride hydrochloride has been shown to influence sensory perception, specifically altering the taste intensity of sodium and lithium salts and sweeteners. This finding is significant for understanding its broader impacts on sensory systems (Schiffman, Lockhead, & Maes, 1983).
Enzyme Inhibition
Research demonstrates that amiloride is a competitive inhibitor of mouse brain nitric oxide synthase, a unique case of enzyme cross-inhibition. This indicates potential implications for its pharmacological effects beyond its primary diuretic function (Ascenzi, Federico, Menegatti, & Venturini, 1997).
Anti-Inflammatory Properties
Amiloride's efficacy in inhibiting tissue swelling and inflammation in response to allergens and UV radiation in mice suggests its potential as a topical anti-inflammatory or antiproliferative agent (Gallo & Granstein, 1989).
Safety And Hazards
Amiloride hydrochloride dihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH.2H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;;/h(H4,8,9,13)(H4,10,11,14,15);1H;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKVFMLMEYCWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-46-3 (Parent) | |
Record name | Amiloride hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80169826 | |
Record name | Amiloride hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amiloride hydrochloride dihydrate | |
CAS RN |
17440-83-4 | |
Record name | Amiloride hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiloride hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide dihydrate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMILORIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZJ37245UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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